

Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapivirine-d11

Cat. No.: B588875

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and purity assessment of **Dapivirine-d11**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Dapivirine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that confirms that a specific batch of a product meets its predetermined specifications. For an active pharmaceutical ingredient (API) like **Dapivirine-d11**, the CoA provides a detailed summary of the quality control testing performed.

Representative Certificate of Analysis for Dapivirine-d11

The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of **Dapivirine-d11**.

Test	Specification	Result	Method
Appearance	White to off-white powder	Conforms	Visual
Identification by HPLC	The retention time of the sample corresponds to that of the reference standard	Conforms	HPLC-UV
Identification by Mass Spectrometry	The mass spectrum of the sample corresponds to that of the reference standard	Conforms	LC-MS/MS
Purity by HPLC	≥ 98.0%	99.8%	HPLC-UV
Related Substances by HPLC	Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%	Conforms	HPLC-UV
Residual Solvents	Meets the requirements of USP <467>	Conforms	Gas Chromatography (GC)
Heavy Metals	≤ 20 ppm	Conforms	ICP-MS
Loss on Drying	≤ 1.0%	0.2%	USP <731>
Assay (on dried basis)	98.0% - 102.0%	100.5%	HPLC-UV
Melting Point	217-219 °C ^[1]	218 °C	USP <741>

Physicochemical Properties

Property	Value
Chemical Name	4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile[2]
Molecular Formula	C ₂₀ H ₈ D ₁₁ N ₅ [1]
Molecular Weight	340.47 g/mol [1]
CAS Number	1329613-10-6[1][2]
Solubility	Soluble in DMSO[3]. Poorly soluble in water[4][5].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **Dapivirine-d11**. The following sections describe the key experimental protocols for purity determination and identification.

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of **Dapivirine-d11** and to quantify its content (assay).

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 290 nm[6].
- Injection Volume: 10 µL.

- Procedure:
 - Prepare a standard solution of **Dapivirine-d11** reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water).
 - Prepare a sample solution of the **Dapivirine-d11** batch to be tested at the same concentration.
 - Inject the standard and sample solutions into the HPLC system.
 - The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
 - The assay is determined by comparing the peak area of the sample to the peak area of the reference standard.

Identification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

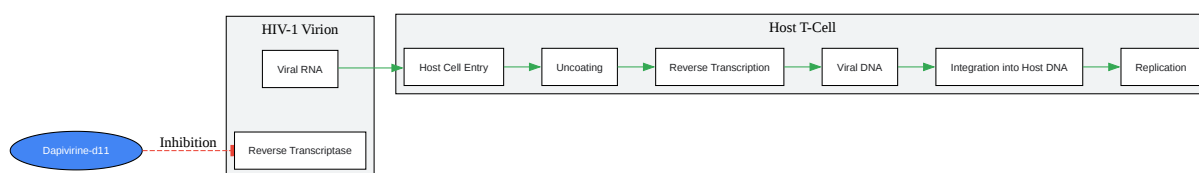
This highly sensitive and specific method is used to confirm the identity of **Dapivirine-d11**.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reversed-phase column (e.g., C18, 2.1 mm x 50 mm, 1.7 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transition from the protonated molecule $[M+H]^+$ to a specific product ion. For **Dapivirine-d11**, the precursor ion would be m/z 341.2 and product ions would be monitored.

- Procedure:
 - Prepare a dilute solution of **Dapivirine-d11** in the mobile phase.
 - Infuse the solution into the mass spectrometer to determine the optimal precursor and product ions and collision energies.
 - Inject the sample into the UHPLC-MS/MS system and acquire data in MRM mode.
 - The identity is confirmed by the presence of the correct precursor-to-product ion transition at the expected retention time.

Mechanism of Action and Signaling Pathway

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI)[7][8][9]. It acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thus preventing the replication of the virus[7].

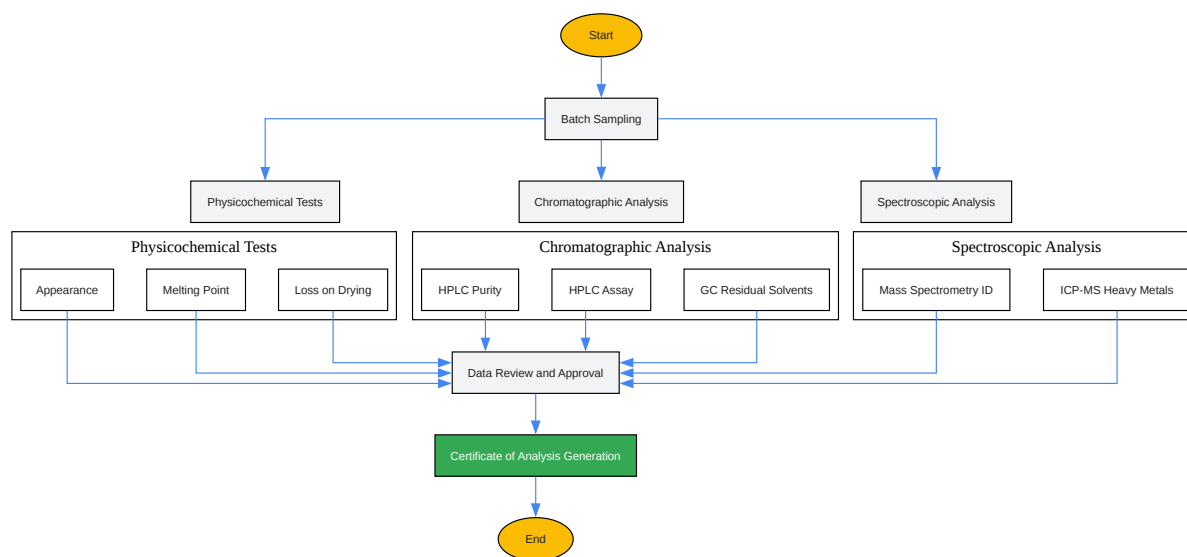


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Caption: Mechanism of HIV-1 inhibition by **Dapivirine-d11**.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a batch of **Dapivirine-d11** to generate a Certificate of Analysis.



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Caption: Workflow for **Dapivirine-d11** Certificate of Analysis generation.

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- To cite this document: BenchChem. [Dapivirine-d11: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b588875#dapivirine-d11-certificate-of-analysis-and-purity]

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